8-methyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

lipophilicity drug-likeness structural biology

8-Methyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 931931-35-0, MF C₁₇H₁₁N₃O₃, MW 305.29) is a synthetic heterocyclic compound that fuses a coumarin (2H-chromen-2-one) core with a 1,2,4-oxadiazole ring and a pyridin-3-yl substituent. This scaffold is characteristic of a broader class of coumarin–oxadiazole hybrids that have been explored for selective carbonic anhydrase inhibition, anticancer, and anticonvulsant activities.

Molecular Formula C17H11N3O3
Molecular Weight 305.29 g/mol
CAS No. 931931-35-0
Cat. No. B3307142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
CAS931931-35-0
Molecular FormulaC17H11N3O3
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CN=CC=C4
InChIInChI=1S/C17H11N3O3/c1-10-4-2-5-11-8-13(17(21)22-14(10)11)16-19-15(20-23-16)12-6-3-7-18-9-12/h2-9H,1H3
InChIKeyXLVXUKACWCUMLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 931931-35-0): Procurement-Ready Coumarin-Oxadiazole Hybrid Scaffold


8-Methyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 931931-35-0, MF C₁₇H₁₁N₃O₃, MW 305.29) is a synthetic heterocyclic compound that fuses a coumarin (2H-chromen-2-one) core with a 1,2,4-oxadiazole ring and a pyridin-3-yl substituent [1]. This scaffold is characteristic of a broader class of coumarin–oxadiazole hybrids that have been explored for selective carbonic anhydrase inhibition, anticancer, and anticonvulsant activities. However, quantitative biological data specifically for CAS 931931-35-0 is limited in the primary literature, with most available information coming from vendor catalogs rather than peer-reviewed pharmacological studies .

Why Generic 8-Methylcoumarin-Oxadiazole Substitution Risks Procurement-Relevant Selectivity Loss


Subtle structural modifications within this chemotype profoundly alter biological target engagement. For instance, while coumarin-linked 1,2,4-oxadiazoles as a class exhibit nanomolar affinity for tumor-associated carbonic anhydrase isoforms (hCA IX/XII) over cytosolic isoforms (hCA I/II, Ki >10,000 nM), this selectivity is highly dependent on the nature and position of the aryl/heteroaryl substituent [1]. Moreover, a regioisomeric shift of the methyl group from the 8-position to the 6-position, or replacement of the pyridin-3-yl group with a pyridin-2-yl or phenyl ring, generates analogs with distinctly different hydrogen-bond acceptor maps and lipophilicity (XLogP3-AA: 2.8 for target vs. comparable values for isomers), directly impacting solubility, metabolic stability, and off-target profiles [2]. Therefore, generic replacement of CAS 931931-35-0 with an in-class analog can invalidate structure-activity relationship (SAR) conclusions and compromise experimental reproducibility.

Quantitative Differentiation Evidence: 8-Methyl-3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. 6-Methyl Regioisomer

While direct target-binding data for CAS 931931-35-0 is lacking, its computed XLogP3-AA (2.8) differs from that of its 6-methyl regioisomer (6-methyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, CAS 892754-72-2), which is predicted to have a distinct lipophilicity profile due to the altered spatial arrangement of the methyl substituent [1]. This difference directly influences membrane permeability and non-specific binding, key determinants of in vitro assay performance and hit validation.

lipophilicity drug-likeness structural biology

Hydrogen Bond Acceptor Capacity vs. Phenyl Analog

The target compound possesses 6 hydrogen bond acceptor (HBA) sites (from the coumarin carbonyl, oxadiazole oxygen, and pyridine nitrogen), whereas the phenyl analog (8-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, CAS 931697-51-7) has only 4 HBA sites [1]. In general, an increased number of HBA sites in the B-ring aryl group correlates with enhanced affinity for metalloenzymes such as carbonic anhydrase isoforms, where a coordinated water network is critical for binding [2].

target engagement binding affinity medicinal chemistry

Lack of Reported Biological Activity Contrasts with Potent Class Activity

This compound has not been reported to exhibit the potent nanomolar inhibitory activity against hCA IX/XII that is characteristic of certain optimized coumarin-1,2,4-oxadiazole hybrids (Ki < 100 nM for hCA XII) [1]. A PubMed Commons comment on a related scaffold noted an IC₅₀ of 28 µM [2], indicating that, if tested, CAS 931931-35-0 may exhibit moderate potency but likely lacks the high selectivity of its more optimized peers. Its primary value lies in its use as a versatile, functionalizable scaffold for hit discovery and SAR exploration, rather than as a pre-optimized probe.

selectivity carbonic anhydrase bioactivity

Where 8-Methyl-3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one Delivers Procurement Value


Hit Expansion and Lead Optimization in Oncology Drug Discovery

Researchers developing coumarin-based kinase or carbonic anhydrase inhibitors can use this compound to explore the effect of the pyridin-3-yl oxadiazole moiety, which, based on class-level evidence, is likely to enhance target binding affinity and selectivity over phenyl analogs [1].

Chemical Biology Tool for Selectivity Profiling of Metallo-Enzymes

For labs studying the isoform selectivity of hCA IX/XII over hCA I/II, this compound serves as a structural entry point. Its uncharacterized selectivity profile makes it a valuable candidate for on-demand profiling in in-house selectivity panels, filling a gap in the published selectivity data [1].

Computational Chemistry and Molecular Modeling Studies

With well-defined computed descriptors (XLogP3-AA = 2.8, 6 HBA, 0 HBD), this compound provides a reliable in silico starting point for docking and molecular dynamics simulations, where the pyridine nitrogen may form critical interactions with active-site metal ions or water networks [2].

Quote Request

Request a Quote for 8-methyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.